molecular formula C21H18N2O2 B4950295 (benzhydrylideneamino) N-(4-methylphenyl)carbamate

(benzhydrylideneamino) N-(4-methylphenyl)carbamate

Cat. No.: B4950295
M. Wt: 330.4 g/mol
InChI Key: DNOAMKUWBZJBKP-UHFFFAOYSA-N
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Description

(benzhydrylideneamino) N-(4-methylphenyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Properties

IUPAC Name

(benzhydrylideneamino) N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2/c1-16-12-14-19(15-13-16)22-21(24)25-23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOAMKUWBZJBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)ON=C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (benzhydrylideneamino) N-(4-methylphenyl)carbamate typically involves the reaction of benzhydrylideneamine with N-(4-methylphenyl)carbamate. The reaction is carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. One common method involves the use of a copper-catalyzed cross-coupling reaction, which provides the desired carbamate under environmentally friendly conditions .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized to improve yield and efficiency. Continuous flow microreactor systems have been developed to synthesize similar compounds, allowing for precise control over reaction conditions and kinetics . This method enhances the scalability and reproducibility of the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

(benzhydrylideneamino) N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, trifluoroacetic acid can be used to remove protecting groups from carbamates under acidic conditions . Catalytic hydrogenation with palladium on carbon (Pd-C) is another common method for reducing carbamates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Mechanism of Action

The mechanism of action of (benzhydrylideneamino) N-(4-methylphenyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, carbamates are known to inhibit enzymes by carbamoylation, which can affect various biological processes . The compound’s structure allows it to interact with proteins and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(benzhydrylideneamino) N-(4-methylphenyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behaviors, making it valuable for specific applications in research and industry.

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